N-(2-methoxyphenyl)-4-methyl-2-{[(4-nitrophenyl)carbonyl]amino}-5-phenylthiophene-3-carboxamide
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Overview
Description
N-(2-METHOXYPHENYL)-4-METHYL-2-(4-NITROBENZAMIDO)-5-PHENYLTHIOPHENE-3-CARBOXAMIDE: is a complex organic compound with a unique structure that includes a thiophene ring, a nitrobenzamido group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYPHENYL)-4-METHYL-2-(4-NITROBENZAMIDO)-5-PHENYLTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Nitrobenzamido Group: The nitrobenzamido group is introduced via a nucleophilic substitution reaction, where a nitrobenzoyl chloride reacts with an amine precursor.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a Friedel-Crafts acylation reaction, where methoxybenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYPHENYL)-4-METHYL-2-(4-NITROBENZAMIDO)-5-PHENYLTHIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the conversion of nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogens (Cl₂, Br₂), alkyl halides (R-X), and nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions include carboxylic acids, ketones, amines, and various substituted aromatic compounds.
Scientific Research Applications
N-(2-METHOXYPHENYL)-4-METHYL-2-(4-NITROBENZAMIDO)-5-PHENYLTHIOPHENE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2-METHOXYPHENYL)-4-METHYL-2-(4-NITROBENZAMIDO)-5-PHENYLTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide
- N-{4-[(2-chloro-4-nitrobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide
- ethyl 2-[2-({4-(2-methoxyphenyl)-5-[(4-nitrobenzamido)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)propanamido]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Uniqueness
N-(2-METHOXYPHENYL)-4-METHYL-2-(4-NITROBENZAMIDO)-5-PHENYLTHIOPHENE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C26H21N3O5S |
---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-4-methyl-2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxamide |
InChI |
InChI=1S/C26H21N3O5S/c1-16-22(25(31)27-20-10-6-7-11-21(20)34-2)26(35-23(16)17-8-4-3-5-9-17)28-24(30)18-12-14-19(15-13-18)29(32)33/h3-15H,1-2H3,(H,27,31)(H,28,30) |
InChI Key |
IRENDQMOYFEQPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC2=CC=CC=C2OC)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
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